2-Fluoro-4-methylpentanoic acid
Description
Significance of Fluorine Incorporation in Organic Chemistry and Life Sciences
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. fluorine1.rufluorine1.ru Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, conformation, metabolic stability, and binding affinity to biological targets. fluorine1.rufluorine1.ru In medicinal chemistry, the substitution of hydrogen with fluorine is a widely used strategy to enhance the efficacy and pharmacokinetic profile of drug candidates. fluorine1.rufluorine1.ru It is estimated that approximately 20% of all new pharmaceuticals contain at least one fluorine atom. fluorine1.rufluorine1.ru This is because the C-F bond is strong and the small size of the fluorine atom allows it to mimic hydrogen in certain biological contexts, while its electronic effects can block metabolic pathways or improve target interactions. fluorine1.rufluorine1.ru
Overview of 2-Fluoro-4-methylpentanoic Acid as a Research Target
This compound, a derivative of the amino acid leucine (B10760876), is a chiral α-fluorinated carboxylic acid. While extensive academic studies focusing solely on this specific molecule are not abundant in publicly available literature, its structure suggests its primary role as a specialized building block in organic synthesis. Its significance lies in its potential to introduce a fluorinated isobutyl moiety into more complex molecules, a feature of interest in the design of new pharmaceuticals and other advanced materials. The presence of the fluorine atom at the α-position to the carboxylic acid group significantly increases the acidity of the carboxyl proton.
Scope of Academic Investigation
The academic investigation of this compound appears to be centered on its synthesis and its utilization as a precursor for more complex fluorinated molecules. Research in this area is often driven by the need for novel fluorinated building blocks for drug discovery programs and materials science. Patent literature suggests the use of structurally similar fluorinated pentanoic acid derivatives in the development of prodrugs, indicating a potential application area for this compound in medicinal chemistry research. google.com
Properties
IUPAC Name |
2-fluoro-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSHQHONRQJNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6087-17-8 | |
| Record name | NSC84356 | |
| Source | DTP/NCI | |
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| Record name | 2-Fluoro-4-methylpentanoic acid | |
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Synthetic Methodologies for 2 Fluoro 4 Methylpentanoic Acid and Its Analogs
Stereoselective Synthesis Approaches
Achieving high stereoselectivity is a critical challenge in the synthesis of 2-Fluoro-4-methylpentanoic acid, as the biological activity of chiral fluorinated molecules is often dependent on their specific stereoisomeric form. Various strategies have been developed to address this challenge, including the use of catalysts, chiral auxiliaries, and multi-step synthetic routes with controlled stereochemistry.
Asymmetric Catalysis in Carbon-Fluorine Bond Formation
Asymmetric catalysis offers a powerful tool for the enantioselective formation of carbon-fluorine bonds. researchgate.net This approach utilizes a chiral catalyst to create a chiral environment around the substrate, directing the fluorinating agent to attack from a specific face of the molecule. This results in the preferential formation of one enantiomer over the other.
Recent advancements have seen the development of novel synthetic methodologies, including organocatalytic and phase-transfer catalytic methods, for the enantioselective incorporation of fluorine. researchgate.net These methods have expanded the toolkit available to chemists for accessing a wide range of fluorinated molecules with high enantiomeric purity. researchgate.net
Chiral Auxiliaries and Organocatalysis in Fluoroacid Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnih.gov In the context of fluoroacid synthesis, a chiral auxiliary can be used to control the stereoselective introduction of a fluorine atom. For instance, chiral oxazolidinones have been successfully employed in the diastereoselective fluorination of carbonyl compounds. wikipedia.org The auxiliary is later removed to yield the desired enantiomerically enriched fluorinated carboxylic acid.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, including the synthesis of fluorinated compounds. chimia.ch Chiral organocatalysts can activate substrates and guide the approach of fluorinating reagents, leading to high enantioselectivity. beilstein-journals.org For example, the Jørgensen–Hayashi catalyst has been used for the α-fluorination of α-branched aldehydes. beilstein-journals.org Brønsted acid organocatalysts, which operate by mimicking the hydrogen-bonding interactions found in enzymes, present a green alternative to metal-based catalysts. umn.edu
Chiral Nickel(II) Complex Mediated Enantioselective Syntheses of Fluorinated Amino Acids
A particularly effective method for the asymmetric synthesis of fluorinated amino acids, which are analogs of this compound, involves the use of a chiral Nickel(II) complex. beilstein-journals.orgchemrxiv.orgfigshare.comacs.orgnih.gov This strategy allows for the gram-scale synthesis of a diverse range of non-canonical amino acids with high enantiomeric purity (>94% ee). chemrxiv.orgfigshare.comacs.orgnih.gov
The general approach involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base with a suitable alkyl halide. beilstein-journals.org For the synthesis of analogs of this compound, a fluorinated alkyl iodide would be employed. The resulting alkylated Ni(II) complexes are obtained in high yields and with high diastereomeric purities. acs.org Subsequent hydrolysis of the complex yields the desired fluorinated amino acid in its enantiopure form. acs.org A significant advantage of this method is the ability to recover the chiral ligand in high yields for reuse. acs.org
Table 1: Asymmetric Synthesis of Fluorinated Amino Acids using a Chiral Ni(II) Complex
| Entry | Fluorinated Amino Acid | Yield of Alkylated Complex | Diastereomeric Excess (de) | Enantiomeric Excess (ee) of Final Amino Acid | Reference |
| 1 | Trifluoroethylglycine (TfeGly) | High | >96% | >94% | chemrxiv.org |
| 2 | Various fluorinated analogs | High | >96% | >99% | acs.org |
This table is illustrative and based on reported syntheses of various fluorinated amino acids using this methodology.
Stereocontrol in Multi-step Synthesis of Fluorinated Derivatives
In cases where direct asymmetric fluorination is challenging, a multi-step synthesis with stereocontrol at key steps can be employed. This approach often involves starting with a chiral building block and introducing the fluorine atom later in the synthetic sequence.
One reported stereocontrolled synthesis of (S)-γ-fluoroleucine, an isomer of this compound, starts from (S)-leucine. thieme-connect.de This five-step synthesis avoids the use of hazardous reagents like HF-pyridine and DAST. thieme-connect.de The key steps involve the regioselective side-chain bromination of a protected leucine (B10760876) derivative, followed by fluorination using silver fluoride (B91410) (AgF). thieme-connect.de This method highlights the utility of functionalizing the side chain of existing amino acid derivatives to achieve stereocontrolled synthesis. thieme-connect.de
Fluorination Strategies
The choice of fluorinating agent and strategy is crucial for the successful synthesis of this compound. Electrophilic fluorination is a common and effective approach.
Electrophilic Fluorination Methodologies
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as an enolate or enol ether derived from a carboxylic acid precursor, with an electrophilic fluorine source. wikipedia.org While elemental fluorine was historically used, safer and more stable reagents containing a nitrogen-fluorine (N-F) bond are now preferred. wikipedia.orgsigmaaldrich.com
Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgsigmaaldrich.com These reagents are generally stable, easy to handle, and have shown broad utility in the fluorination of various organic substrates. wikipedia.orgsigmaaldrich.com The reaction mechanism is thought to proceed through either an SN2 or a single-electron transfer (SET) pathway, although the exact mechanism can be substrate-dependent. wikipedia.org
For the synthesis of this compound, an appropriate precursor, such as an ester or a derivative with an activatable α-position, would be treated with an electrophilic fluorinating agent in the presence of a base to generate the nucleophilic species.
A recent development in this area is the use of photoredox catalysis to achieve the direct conversion of aliphatic carboxylic acids to their corresponding alkyl fluorides. nih.gov This method is operationally simple and proceeds under mild, redox-neutral conditions, tolerating a wide variety of carboxylic acids. nih.gov
Table 2: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Properties |
| N-Fluorobenzenesulfonimide | NFSI | Stable solid, widely used |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | User-friendly, mild, stable |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective for various nucleophiles |
Nucleophilic Substitution Approaches for Fluorine Introduction
Nucleophilic substitution is a fundamental and widely employed strategy for introducing fluorine into organic molecules. This approach typically involves the displacement of a leaving group by a fluoride ion. In the context of synthesizing α-fluorocarboxylic acids, this often means starting with an α-halocarboxylic acid or a related derivative.
One of the challenges in nucleophilic fluorination is the relatively low nucleophilicity of the fluoride ion in many solvents. To overcome this, various reagents and conditions have been developed. For instance, the use of amine-hydrofluoric acid complexes or alkali metal fluorides in polar aprotic solvents can enhance the reactivity of the fluoride ion. acs.org Another approach involves the use of reagents like (diethylamino)sulfur trifluoride (DAST) and its analogs, which can convert hydroxyl groups into carbon-fluorine bonds. mdpi.com
Recent advancements have focused on improving the efficiency and selectivity of these reactions. For example, reversing the polarity of the typical enolate intermediate to an "enoloium" has enabled the use of nucleophilic fluorinating agents for the direct α-C-H fluorination of amides, which can then be converted to the corresponding β-fluorinated amines. nih.gov The choice of the leaving group, the fluoride source, and the reaction conditions are all critical factors that determine the success of the substitution.
Direct Carbon-Hydrogen Fluorination Protocols for Carboxylic Acids
Direct C-H fluorination represents a more atom-economical approach to synthesizing fluorinated carboxylic acids, as it avoids the need for pre-functionalization of the substrate. chemrxiv.org This strategy involves the selective replacement of a carbon-hydrogen bond with a carbon-fluorine bond.
Transition-metal catalysis has emerged as a powerful tool for achieving direct C-H fluorination. chemrxiv.org Palladium-catalyzed methods, for example, have been developed for the β-C(sp³)–H fluorination of free carboxylic acids. chemrxiv.orgresearchgate.net These reactions often utilize a directing group, which can be a part of the substrate itself (like the carboxylic acid group), to guide the catalyst to a specific C-H bond. The rational design of oxidizing reagents has been shown to be crucial for the success of these protocols. chemrxiv.orgchemrxiv.org
While significant progress has been made, challenges remain, such as controlling regioselectivity and overcoming the high energy barrier associated with the formation of the C-F bond. chemrxiv.orgresearchgate.net Research in this area is focused on developing more efficient and selective catalysts and reaction conditions.
Decarboxylative Fluorination Reactions
Decarboxylative fluorination offers a unique pathway to fluorinated compounds by replacing a carboxylic acid group with a fluorine atom. nih.govorganic-chemistry.orgnih.gov This method is particularly useful for accessing alkyl fluorides from readily available carboxylic acids.
Several strategies have been developed to achieve decarboxylative fluorination. Photoredox catalysis has proven to be a particularly effective approach, allowing for the conversion of a wide range of aliphatic carboxylic acids to their corresponding alkyl fluorides under mild, redox-neutral conditions. organic-chemistry.orgnih.gov These reactions typically involve the generation of a carboxyl radical via photo-induced oxidation, followed by rapid carbon dioxide extrusion and fluorine atom transfer from a fluorinating reagent like Selectfluor®. nih.gov Both iridium and iron-based photocatalysts have been successfully employed. nih.govacs.org
Silver-catalyzed decarboxylative fluorinations have also been developed. nih.gov One method utilizes AgNO₃ and Selectfluor® to convert aliphatic carboxylic acids to alkyl fluorides. nih.gov More recently, a silver-catalyzed decarboxylative fluorination using a nucleophilic fluoride source has been reported, offering advantages in terms of cost and functional group tolerance. acs.orgnih.gov Another approach involves the reaction of alkanoic acids with xenon difluoride, which is proposed to proceed through a fluoroxenon ester intermediate. cdnsciencepub.com
Table 1: Comparison of Decarboxylative Fluorination Methods
| Method | Catalyst/Reagent | Fluorine Source | Key Features | Reference |
|---|---|---|---|---|
| Photoredox Catalysis | Ir or Fe photocatalyst | Selectfluor® | Mild, redox-neutral conditions; broad substrate scope. | organic-chemistry.orgnih.govacs.org |
| Silver-Catalyzed (Electrophilic) | AgNO₃ | Selectfluor® | Converts aliphatic carboxylic acids to alkyl fluorides. | nih.gov |
| Silver-Catalyzed (Nucleophilic) | Silver catalyst | Nucleophilic fluoride | Cost-effective, good functional group tolerance. | acs.orgnih.gov |
| Xenon Difluoride | XeF₂ | XeF₂ | Proceeds via a fluoroxenon ester intermediate. | cdnsciencepub.com |
Precursor-Based Synthetic Routes
Utilization of Natural Amino Acids (e.g., L-Leucine) as Starting Materials
Naturally occurring amino acids, such as L-leucine, provide a valuable and often enantiomerically pure starting point for the synthesis of chiral α-fluoro carboxylic acids. The inherent chirality of the amino acid can be transferred to the final product, which is a significant advantage in the synthesis of biologically active molecules.
A common strategy involves the conversion of the amino group of the amino acid into a leaving group, which is then displaced by a fluoride ion. For instance, diazotization of the amino group followed by treatment with a fluoride source can lead to the formation of the α-fluoro acid. However, this method can sometimes be complicated by side reactions.
More modern approaches often involve the use of specialized fluorinating reagents. For example, photoredox-catalyzed methods have been developed for the carbofluorination of dehydroalanine derivatives, which can be derived from amino acids, to produce α-fluoro-α-amino acids. nih.govnih.gov This method allows for the incorporation of a wide range of alkyl radicals.
The synthesis of fluorinated amino acids, including those derived from leucine, is an active area of research due to their potential to modify the properties of peptides and proteins. mdpi.comprinceton.edu
Synthesis from Related Carboxylic Acid Precursors
The synthesis of this compound and its analogs can also be achieved by starting from readily available carboxylic acid precursors. A classic method is the α-bromination of a carboxylic acid, such as 4-methylpentanoic acid, using reagents like bromine and phosphorus tribromide (the Hell-Volhard-Zelinskii reaction), followed by nucleophilic substitution of the resulting α-bromo acid with a fluoride source. libretexts.org
Another approach is the amidomalonate synthesis, which is an extension of the malonic ester synthesis. libretexts.org This method allows for the introduction of various alkyl groups, making it a versatile route to a range of α-amino acids, which can then potentially be converted to their corresponding α-fluoro analogs.
Direct conversion of carboxylic acids to acyl fluorides can also be a key step. beilstein-journals.org Reagents such as (diethylamino)sulfur trifluoride (DAST) and cyanuric fluoride have been used for this transformation. beilstein-journals.org The resulting acyl fluoride can then be further manipulated to obtain the desired final product.
Derivatization and Functionalization Strategies
Once this compound or a related α-fluoro carboxylic acid is synthesized, it can be further derivatized or functionalized to create a variety of other useful compounds. The carboxylic acid moiety itself is a versatile functional group that can undergo a range of transformations.
For example, the carboxylic acid can be converted into an ester, an amide, or an acyl halide. These derivatives can then be used in a variety of coupling reactions to build more complex molecules. The presence of the fluorine atom at the α-position can influence the reactivity of the carbonyl group, which needs to be taken into account when planning synthetic transformations.
Furthermore, the fluorine atom itself can sometimes participate in or influence subsequent reactions, although it is generally considered to be a relatively inert substituent. The unique electronic properties conferred by the fluorine atom can be exploited in the design of molecules with specific properties.
Preparation of Amino Acid Derivatives of this compound
The creation of amino acid derivatives from this compound is a key step in generating novel, non-natural amino acids for pharmaceutical and biochemical research. These fluorinated amino acids are valuable for their unique biological properties.
One of the most established methods for preparing α-amino acids involves the α-bromination of a carboxylic acid using the Hell-Volhard-Zelinskii reaction, followed by an SN2 substitution with ammonia. libretexts.org This two-step process can be applied to synthesize an amino acid derivative of this compound.
A more complex, multi-step synthesis can be employed to produce specific enantiomers of related fluorinated amino acids, such as 2-amino-5-fluoro-2-methylpentanoic acid. nih.govacs.org A representative synthetic route, adapted for this class of compounds, is outlined below. This process often starts with a chiral precursor, like an amino acid ester, to establish the desired stereochemistry.
Table 1: Representative Synthetic Steps for Amino Acid Derivatives
| Step | Reaction | Description |
| 1 | Protection | The amino group of a starting amino acid ester (e.g., L-alanine tert-butyl ester) is protected, for instance, by reacting it with benzophenone imine to form an ester imine derivative. nih.gov |
| 2 | Alkylation | A non-stereoselective alkylation is performed at the α-carbon. This step introduces new carbon-carbon bonds. nih.gov |
| 3 | Deprotection | The imine protecting group is removed via hydrolysis, often using hydroxylamine hydrochloride, to yield the free amino acid ester. nih.gov |
| 4 | Fluorination | A terminal functional group is converted to a fluoride. For example, a terminal alkene can be converted to a primary alcohol and then to a tosylate, which is subsequently displaced by a fluoride source. nih.gov |
| 5 | Final Deprotection | The ester group is hydrolyzed to yield the final fluorinated amino acid. |
The synthesis of enantiomerically pure amino acids is critical, as different enantiomers can have vastly different biological activities. libretexts.org Chiral catalysts, such as rhodium(I) complexes with chiral phosphine ligands, are often used in enantioselective synthesis to produce a single desired enantiomer. libretexts.org
Functionalization for Complex Molecular Scaffolds and Building Blocks
This compound serves as a valuable fluorinated building block, a class of compounds used to construct more complex molecules. alfa-chemistry.comossila.com The combination of a reactive carboxylic acid and a strategically placed fluorine atom allows for diverse functionalization pathways. These building blocks are integral to medicinal chemistry, materials science, and agrochemistry due to the unique properties conferred by fluorine. alfa-chemistry.commdpi.com
The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, or acyl fluorides, which can then participate in a wide range of coupling reactions. researchgate.net This versatility makes it a key component for incorporation into larger, more complex molecular scaffolds. The development of novel fluorinated building blocks is an active area of research, with methods like halofluorination being explored to create new synthetic intermediates. beilstein-journals.org
Modern synthetic strategies facilitate the incorporation of such building blocks into advanced structures:
Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, for example, can be used for the multigram-scale synthesis of functionalized aryl fluorides from boronic acid derivatives, demonstrating a pathway to link fluorinated aliphatic fragments to aromatic systems. pharmtech.com
Radical Reactions: Methods such as fluorodecarboxylation can be used to prepare fluorinated compounds, although controlling stereoselectivity can be a challenge. nih.gov
Organocatalysis: Asymmetric organocatalytic reactions provide an efficient route for synthesizing pharmaceutically important fluorinated amino compounds and other chiral structures. mdpi.comresearchgate.net
Table 2: Potential Functionalization Reactions and Applications
| Reaction Type | Functional Group Transformation | Potential Application |
| Esterification/Amidation | Carboxylic Acid → Ester/Amide | Creation of prodrugs, peptide synthesis, polymer synthesis. google.com |
| Acyl Fluoride Formation | Carboxylic Acid → Acyl Fluoride | Highly reactive intermediate for subsequent nucleophilic substitution. researchgate.net |
| Deborylative Fluorination | Borylated Intermediate → Fluoride | A modern strategy for introducing fluorine into complex molecules. nih.gov |
| Metal-Organic Framework (MOF) Synthesis | Carboxylic Acid as Linker | Use as a bi-functional linker to connect metal nodes, creating porous materials for gas storage or catalysis. researchgate.net |
The ultimate goal of this functionalization is often to create molecules for drug discovery, where the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. nih.gov
Scale-Up Considerations in Research Synthesis of Fluorinated Compounds
Transitioning the synthesis of a fluorinated compound like this compound from a laboratory bench (milligram-to-gram scale) to a larger, pilot-plant or industrial scale (kilogram scale) presents significant challenges. scientificupdate.com This process requires close collaboration between chemists and chemical engineers to ensure safety, efficiency, and reproducibility. scientificupdate.com
Key considerations in the scale-up of fluorinated compound synthesis include:
Reagent Handling and Safety: Many fluorinating agents are highly reactive, corrosive, or toxic. pharmtech.com Developing safe handling procedures and choosing less hazardous reagents where possible is paramount. The historical development of industrial organofluorine chemistry has been shaped by the need to manage these risks. nih.gov
Thermal Management: Fluorination reactions are often highly exothermic. A reaction that is easily controlled in a small flask can lead to a dangerous thermal runaway in a large reactor if the heat of reaction is not efficiently removed. scientificupdate.com Replacing cryogenic processes with reactions that run at moderate temperatures can save energy and reduce risk. scientificupdate.com
Equipment and Infrastructure: The corrosive nature of some reagents, like hydrogen fluoride (HF), may require specialized reactors made of materials like Hastelloy. scientificupdate.comnih.gov The infrastructure must also be able to handle high pressures or extreme temperatures if required by the process. scientificupdate.com
Table 3: Challenges and Strategies in Scaling Up Fluorinated Syntheses
| Challenge | Strategy |
| Reaction Exothermicity | Improved reactor cooling, semi-batch or continuous flow processing, careful control of reagent addition rate. scientificupdate.com |
| Hazardous Reagents | Use of alternative, safer reagents; closed-system transfers; robust safety protocols. scientificupdate.com |
| Product Purification | Development of crystallization methods over chromatographic separation; use of heterogeneous catalysts to simplify workup. nih.gov |
| Energy Consumption | Switching from cryogenic to higher-temperature reactions where feasible; process optimization to reduce reaction times. scientificupdate.com |
| By-product Management | Designing synthetic routes that minimize toxic by-products; developing methods to recycle by-products like HF. nih.gov |
The successful scale-up of fluorinated compounds is essential for their commercial application in pharmaceuticals, agrochemicals, and advanced materials. pharmtech.comnih.gov
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to confirming the molecular structure of 2-Fluoro-4-methylpentanoic acid. High-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide unique and complementary information.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.
¹H NMR: Proton NMR provides information on the number and connectivity of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the methyl protons of the isobutyl group, the methine proton of the isobutyl group, the methylene (B1212753) protons adjacent to the chiral center, and the methine proton at the chiral center, which will be split by the adjacent fluorine atom.
¹³C NMR: Carbon-13 NMR offers insight into the carbon skeleton of the molecule. The spectrum will display unique resonances for each carbon atom, including the carboxyl carbon, the fluorinated methine carbon, the methylene carbon, the methine carbon of the isobutyl group, and the two magnetically non-equivalent methyl carbons of the isobutyl group. The carbon signal for the C-2 position will exhibit a large coupling constant due to the attached fluorine atom.
¹⁹F NMR: Fluorine-19 NMR is particularly crucial for fluorinated compounds. It provides direct information about the chemical environment of the fluorine atom. For this compound, a characteristic signal will be observed, and its coupling with adjacent protons in the ¹H NMR spectrum (and vice-versa) provides definitive evidence for the location of the fluorine atom.
Table 1: Predicted NMR Data for this compound
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 0.9 - 1.1 | Doublet | CH₃ (isobutyl) | |
| ¹H | 1.2 - 1.8 | Multiplet | CH₂ and CH (isobutyl) | |
| ¹H | 4.8 - 5.2 | Doublet of Triplets | J(H,F) ≈ 45-50, J(H,H) ≈ 4-8 | CH-F |
| ¹H | 10 - 12 | Singlet | COOH | |
| ¹³C | 21 - 24 | CH₃ (isobutyl) | ||
| ¹³C | 24 - 26 | CH (isobutyl) | ||
| ¹³C | 40 - 43 | Doublet | J(C,F) ≈ 20-25 | CH₂ |
| ¹³C | 88 - 92 | Doublet | J(C,F) ≈ 180-190 | CH-F |
| ¹³C | 170 - 175 | Doublet | J(C,F) ≈ 20-25 | COOH |
| ¹⁹F | -180 to -200 | Multiplet | C-F |
Note: Predicted data is based on typical chemical shifts for similar structures and may vary based on solvent and other experimental conditions.
Mass Spectrometry (LC-HRMS, Q-TOF, ESI)
High-resolution mass spectrometry (HRMS) techniques are vital for determining the elemental composition and accurate mass of this compound.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This technique couples the separation power of liquid chromatography with the precise mass analysis of HRMS. It is used to determine the exact molecular weight of the compound, which for C₆H₁₁FO₂ is 134.0743 g/mol . nih.gov This high level of accuracy allows for the confident determination of the elemental formula.
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Q-TOF analyzers provide high sensitivity and mass accuracy. When coupled with electrospray ionization (ESI), it is a powerful tool for analyzing polar compounds like carboxylic acids. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ with an m/z of 135.08159 is expected. uni.lu In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ with an m/z of 133.06703 would be observed. uni.lu
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of this compound, as it minimizes fragmentation and primarily produces the molecular ion, simplifying spectral interpretation.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Adduct | Calculated m/z | Ion Mode |
| [M+H]⁺ | 135.08159 | Positive |
| [M+Na]⁺ | 157.06353 | Positive |
| [M-H]⁻ | 133.06703 | Negative |
Source: PubChemLite. uni.lu
Infrared Spectroscopy (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group. A sharp, strong peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The C-F stretching vibration is expected to appear in the 1000-1400 cm⁻¹ region.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carbonyl | C=O Stretch | 1700 - 1725 (strong) |
| Alkyl | C-H Stretch | 2850 - 2960 |
| Carbon-Fluorine | C-F Stretch | 1000 - 1400 |
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity Assessment
Since this compound possesses a chiral center at the second carbon, it can exist as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. nih.gov This is crucial in pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other could be inactive or even harmful. nih.gov
The separation is achieved using a chiral stationary phase (CSP). mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for this purpose. sigmaaldrich.comsigmaaldrich.com The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Impurity Detection
LC-MS is a highly sensitive and selective technique used to monitor the progress of the synthesis of this compound and to detect and identify any impurities. chimia.ch By analyzing samples at different time points during a reaction, the consumption of starting materials and the formation of the product and any byproducts can be tracked. chimia.ch This allows for the optimization of reaction conditions to maximize yield and minimize impurity formation.
The high sensitivity of LC-MS enables the detection of impurities at very low levels. lcms.cz The mass spectrometer provides molecular weight information for these impurities, which, along with fragmentation data (MS/MS), can be used to elucidate their structures. chimia.ch
Determination of Stereochemical Integrity
The presence of a stereocenter at the C2 position of this compound necessitates the use of advanced analytical methods to determine its stereochemical integrity.
X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density.
While obtaining suitable single crystals of this compound itself can be challenging, derivatives of the compound, such as amides or esters, are often more amenable to crystallization ehu.eus. For instance, cyclic derivatives of related fluorinated β-amino acids have been shown to form single crystals suitable for X-ray structure determination ehu.eus. The absolute configuration of these derivatives can then be unequivocally established, which in turn confirms the stereochemistry of the parent acid. The synthesis of (2S)-2-Fluoro-4-methylpentanoic acid from the naturally occurring amino acid L-leucine is a common strategy, where the stereochemistry of the starting material dictates the configuration of the product bldpharm.com. X-ray analysis of a derivative would provide the ultimate confirmation of this stereochemical retention. Although X-ray measurements have been performed in studies involving this compound, specific crystallographic data for this compound or its simple derivatives are not widely published bldpharm.com.
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. For a molecule with a defined stereocenter, NOESY can help in assigning the relative stereochemistry by observing through-space correlations between protons.
In the context of this compound, a NOESY experiment could potentially show a correlation between the fluorine atom (via 19F NMR) or the proton at C2 and the protons of the adjacent methylene (C3) and methyl (at C4) groups. The relative intensities of these NOE signals can provide information about the preferred conformation of the molecule in solution and help to confirm the stereochemical arrangement around the chiral center. However, specific NOESY studies on this compound are not detailed in the available scientific literature. For more complex fluorinated peptides, full NMR structural analyses are often pursued and reported separately from the initial synthesis ehu.eus.
Optical rotation is a physical property of chiral compounds that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The specific rotation, [α]D, is a standardized measure of this property.
For this compound, the (S)-enantiomer, synthesized from L-leucine, is expected to be levorotatory (negative rotation), while the (R)-enantiomer would be dextrorotatory (positive rotation). Measuring the optical rotation of a sample and comparing it to the value of a pure enantiomer is a classic method for determining enantiomeric purity. While the synthesis of optically active this compound is described, and it is noted that compounds in the same synthetic series behave similarly in terms of optical purity, specific optical rotation values for the pure enantiomers of this compound are not consistently reported in the literature bldpharm.com.
Other Advanced Analytical Approaches
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is used to study thermal transitions, such as melting point, glass transitions, and phase changes.
In a study involving the synthesis of (2S)-2-Fluoro-4-methylpentanoic acid for use in ferroelectric liquid crystals, a Perkin-Elmer DSC-7 differential scanning calorimeter was utilized to measure the temperatures of transition. The analysis was performed with a heating and cooling rate of 10 °C/min bldpharm.com. Such an analysis would reveal the melting point of this compound and any other phase transitions it might undergo upon heating and cooling. This information is critical for understanding the material's physical properties and for applications where thermal stability is important.
Table 2: Example of DSC Experimental Setup bldpharm.com
| Parameter | Value/Description |
| Instrument | Perkin-Elmer DSC-7 |
| Heating/Cooling Rate | 10 °C/min |
| Calibration | Calibrated with indium (156.6 °C) and tin (232.1 °C) |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a chemical compound. For this compound, this process ascertains the mass percentages of its constituent elements: carbon, hydrogen, fluorine, and oxygen. The theoretical composition can be precisely calculated from the compound's molecular formula, C₆H₁₁FO₂. nih.govuni.lu
The molecular formula indicates that each molecule of this compound contains six carbon atoms, eleven hydrogen atoms, one fluorine atom, and two oxygen atoms. nih.gov Based on the atomic masses of these elements and the molecular weight of the compound (134.15 g/mol ), the theoretical percentage of each element can be determined. nih.gov
Detailed research findings from experimental elemental analysis of this compound are not widely available in the public domain. However, the theoretical values provide a critical benchmark for the verification of synthesized or isolated samples of the compound. In a typical experimental setting, techniques such as combustion analysis would be employed to determine the percentages of carbon and hydrogen. The fluorine content can be determined by various methods, including ion-selective electrode analysis or Schöniger oxidation followed by titration. The oxygen percentage is often determined by difference.
The comparison between the theoretical and experimentally determined elemental composition is crucial for confirming the purity and identity of a sample of this compound.
Below is a data table detailing the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 53.74 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 8.27 |
| Fluorine | F | 18.998 | 1 | 18.998 | 14.16 |
| Oxygen | O | 15.999 | 2 | 31.998 | 23.85 |
| Total | 134.15 | 100.00 |
Biochemical and Biological Research Applications
Investigations into Enzyme and Receptor Interactions
The presence of a fluorine atom at the alpha-position to the carboxylic acid group in 2-Fluoro-4-methylpentanoic acid suggests its potential as a tool for studying enzyme and receptor interactions. Fluorination can modulate the binding affinity and selectivity of a molecule for its biological targets. nih.gov
Ligand Binding Studies with Specific Receptors and Enzymes
There is no specific data available in the scientific literature detailing ligand binding studies of this compound with any particular receptors or enzymes. However, based on the interactions of other fatty acids and their fluorinated analogues with various proteins, it is plausible that this compound could be investigated as a ligand for fatty acid receptors (FFAs) or fatty acid binding proteins (FABPs).
For instance, free fatty acid receptors like FFA1 and FFA4 are activated by long-chain fatty acids. nih.gov The binding of these ligands occurs within a pocket formed by the transmembrane helices of the receptor. nih.gov Studies on perfluorinated compounds have shown that they can bind to human liver fatty acid binding protein (L-FABP), potentially displacing endogenous fatty acids and altering their transport and bioavailability. acs.org It is conceivable that this compound could be used in competitive binding assays to probe the ligand-binding domains of such proteins and to understand how fluorination influences these interactions.
The table below illustrates the binding affinities of various fatty acids to human liver fatty acid binding protein (hL-FABP), providing a reference for the types of interactions that could be studied for this compound.
| Compound | IC50 (μM) | Kd (μM) |
| Oleic Acid | 0.12 ± 0.02 | 0.67 ± 0.11 |
| Palmitic Acid | 0.88 ± 0.03 | 4.93 ± 0.17 |
Data sourced from studies on human liver fatty acid binding protein. acs.org
Enzyme Inhibition Kinetics
Specific enzyme inhibition kinetic studies for this compound are not available in the current body of scientific literature. Nevertheless, the structural similarity to natural fatty acids suggests it could be investigated as a potential inhibitor of enzymes involved in fatty acid metabolism. The introduction of fluorine can lead to enhanced binding to an enzyme's active site, potentially resulting in inhibitory activity. nih.gov
For example, fatty acid sulfonyl fluorides have been shown to be potent inhibitors of anandamide (B1667382) amidase, an enzyme that hydrolyzes the endocannabinoid anandamide. cohlife.org This suggests that fluorinated fatty acid analogues can act as effective enzyme inhibitors. Research into this compound could explore its potential to inhibit enzymes such as fatty acid synthase (FASN) or acetyl-CoA carboxylase (ACC), which are crucial for fatty acid biosynthesis. nih.gov
The inhibitory concentrations (IC50) of a series of saturated sulfonyl fluorides against anandamide amidase are presented below as an example of how fluorinated fatty acids can be evaluated for enzyme inhibition.
| Compound | IC50 (nM) for Anandamide Amidase Inhibition |
| Laurylsulfonyl fluoride (B91410) (C12) | 1300 |
| Myristylsulfonyl fluoride (C14) | 300 |
| Palmitylsulfonyl fluoride (C16) | 50 |
| Stearylsulfonyl fluoride (C18) | 500 |
| Arachidylsulfonyl fluoride (C20) | >10000 |
Data from a study on fatty acid sulfonyl fluorides as inhibitors of anandamide metabolism. cohlife.org
Modulation of Neurotransmitter Systems (e.g., GABA-B Receptor Agonism)
There is no direct evidence to classify this compound as a GABA-B receptor agonist. However, the structural resemblance to gamma-aminobutyric acid (GABA) and its analogues, which are known to interact with GABA receptors, provides a rationale for investigating this potential activity. GABA-B receptors are G-protein coupled receptors that mediate inhibitory neurotransmission in the central nervous system. bldpharm.comprinceton.edu
Fluorine substitution has been utilized in the design of GABA-B receptor agonists. For example, the phosphinic acid analogue, lesogaberan, incorporates a 3-fluoro substituent and functions as a potent GABA-B receptor agonist. nih.gov Similarly, other fluorinated compounds have been synthesized and evaluated for their activity at GABA receptors. nih.gov Therefore, it would be a reasonable line of inquiry to assess whether this compound can bind to and activate GABA-B receptors, potentially acting as a novel neuromodulatory agent.
The following table shows the agonist and antagonist activities of various compounds at GABA receptors, illustrating the types of data that would be relevant in evaluating this compound.
| Compound | Receptor Target | Activity |
| Baclofen | GABA-B | Selective Agonist |
| (S)-4-aminopentanoic acid | GABA-A α4β3δ, GABA-A α5β2γ2, GABA-B B1/B2 | Weak Agonist |
| (S)-4-aminopentanoic acid | GABA-A α6β2γ2 | Antagonist |
| (R)-4-aminopentanoic acid | GABA-A α5β2γ2 | Weak Agonist |
Data compiled from studies on GABA receptor pharmacology. bldpharm.comnih.gov
Metabolic Pathway Elucidation
The structure of this compound, being a fluorinated branched-chain fatty acid, makes it a candidate for studies aimed at elucidating metabolic pathways. The fluorine atom can serve as a tracer for techniques like 19F-NMR or be replaced with a radioactive isotope like 18F for PET imaging.
Study of Branched-Chain Amino Acid Metabolism and Interconversions
Direct research on the role of this compound in the study of branched-chain amino acid (BCAA) metabolism is not documented. BCAAs, such as leucine (B10760876), isoleucine, and valine, undergo a series of catabolic reactions initiated by transamination to form branched-chain α-keto acids (BCKAs). nih.govnih.gov The structural similarity of this compound to 2-oxoisocaproic acid (the α-keto acid of leucine) suggests it could be used as a probe to study the enzymes and transport proteins involved in BCAA metabolism. rupahealth.com
For instance, it could be investigated as a substrate or inhibitor of branched-chain α-keto acid dehydrogenase complex (BCKDC), the rate-limiting enzyme in BCAA catabolism. frontiersin.org The presence of the fluorine atom could alter its metabolic fate, potentially leading to the accumulation of specific intermediates that can help in mapping the pathway. hmdb.ca
The initial steps in the catabolism of the branched-chain amino acid leucine are outlined below.
| Step | Reactant | Enzyme | Product |
| 1. Transamination | Leucine | Branched-chain aminotransferase (BCAT) | 2-Oxoisocaproic acid |
| 2. Oxidative Decarboxylation | 2-Oxoisocaproic acid | Branched-chain α-keto acid dehydrogenase complex (BCKDC) | Isovaleryl-CoA |
Research on Fluorinated Fatty Acid Metabolism
There are no specific studies on the metabolism of this compound. However, research on other fluorinated fatty acids provides a framework for how it might be metabolized. The presence of a fluorine atom can significantly impact the β-oxidation of fatty acids. Depending on the position of the fluorine, it can either block or alter the metabolic pathway, leading to the formation of fluorinated metabolites. youtube.com
For example, the metabolism of phytanic acid, a branched-chain fatty acid, requires an initial α-oxidation step due to the methyl group at the β-position. nih.gov It is plausible that this compound could be metabolized through a similar modified pathway. The fluorine atom would likely make the C-F bond resistant to cleavage, leading to the accumulation of fluorinated intermediates that could be detected and identified to trace the metabolic route.
Analysis of Beta-Oxidation Pathways
The study of fatty acid metabolism, particularly β-oxidation, can be investigated using fluorinated analogs like this compound. The introduction of a fluorine atom at the α-position (C-2) creates a stereocenter and significantly influences the molecule's electronic properties, potentially altering its interaction with the enzymes of the β-oxidation spiral.
Researchers utilize such compounds to understand the specificity and mechanisms of acyl-CoA dehydrogenases, enoyl-CoA hydratases, L-3-hydroxyacyl-CoA dehydrogenases, and β-ketoacyl-CoA thiolases. The strong carbon-fluorine bond can act as a metabolic block or alter the rate of enzymatic reactions, allowing for the isolation and study of metabolic intermediates. For instance, the metabolism of ω-fluoro fatty acids can lead to the formation of fluoroacetyl-CoA, a potent toxin, by blocking the citric acid cycle. While not an ω-fluorinated acid, this compound serves as a substrate to probe how modifications along the fatty acid chain impact the efficiency and outcome of β-oxidation. Studies on similar polyfluorinated carboxylic acids have shown that defluorination can be initiated by HF elimination at the α and β positions during metabolism. nih.gov
Microbial Defluorination Mechanisms and Biotransformations
The carbon-fluorine bond is the strongest single bond in organic chemistry, making organofluorine compounds generally resistant to degradation. nih.govwikipedia.org However, various microorganisms have evolved enzymatic machinery capable of cleaving this bond, a process known as defluorination. nih.gov The study of how microbes interact with compounds like this compound is crucial for understanding the environmental fate of fluorinated pollutants and for developing bioremediation strategies. nih.govresearchgate.net
Microbial defluorination can occur through several mechanisms, including hydrolytic, oxidative, or reductive pathways. nih.govresearchgate.net For short-chain fluorinated carboxylic acids, microorganisms might utilize catabolic enzymes with broad substrate specificities. nih.gov These enzymes can transform the fluorinated compound, sometimes leading to the spontaneous release of fluoride ions from an unstable intermediate. researchgate.net For example, recent studies on unsaturated fluorinated carboxylic acids have highlighted that α,β-unsaturation is a key feature for microbial biotransformation under anaerobic conditions. nih.govresearchgate.net Research into the biotransformation of organofluorine compounds has identified that some bacteria can use them as a carbon source, breaking them down into less harmful substances. nih.govresearchgate.net Enzymes like haloacid dehalogenases and fluoroacetate (B1212596) dehalogenases have been identified in bacteria such as Delftia acidovorans and have shown activity towards fluorinated acetates. researchgate.net
Table 1: Microbial Biotransformation of Organofluorine Compounds
| Transformation Type | Mechanism | Key Enzymes (Examples) | Outcome |
|---|---|---|---|
| Reductive Defluorination | Replacement of a fluorine atom with a hydrogen atom. | Not fully characterized for all substrates. | C-F bond cleavage. |
| Hydrolytic Defluorination | Replacement of a fluorine atom with a hydroxyl group. | Fluoroacetate dehalogenases, Haloacid dehalogenases. | Formation of a hydroxy acid and fluoride ion. |
| Oxidative Defluorination | Oxygenase-catalyzed attack leading to an unstable intermediate that eliminates fluoride. | Monooxygenases, Dioxygenases. | C-F bond cleavage and incorporation of oxygen. |
| Metabolic By-product | Transformation via common catabolic pathways. | Broad-specificity catabolic enzymes. | Production of dead-end fluorometabolites or spontaneous defluorination. researchgate.net |
Applications in Protein and Peptide Engineering
The incorporation of fluorinated moieties into peptides and proteins is a powerful strategy in medicinal chemistry and materials science. researchgate.net
Incorporation into Non-Canonical Amino Acid Frameworks for Modified Peptides
While this compound is not an amino acid itself, it can serve as a synthetic precursor for creating novel, non-canonical amino acids. For example, its structural framework is similar to leucine, a common amino acid. medchemexpress.commatrix-fine-chemicals.com By introducing an amino group at the appropriate position, a fluorinated analog of leucine could be synthesized, such as (S)-2-amino-4-fluoro-4-methylpentanoic acid. sigmaaldrich.com
These custom-designed fluorinated amino acids can then be incorporated into peptide chains using solid-phase peptide synthesis (SPPS) or ribosomal translation methods. nih.govrsc.org This approach expands the chemical diversity of peptides, allowing for the creation of new biomolecules with enhanced pharmacological properties, such as improved metabolic stability, cell permeability, and target affinity. rsc.org The ribosomal incorporation of a variety of fluorinated non-canonical amino acids has been successfully demonstrated, leading to the de novo discovery of biologically active fluorinated macrocyclic peptides. rsc.org
Influence on Peptide Conformation and Stability
The introduction of fluorine into a peptide backbone or side chain can have profound effects on its three-dimensional structure and stability. nih.gov The high electronegativity of fluorine creates strong dipoles and can influence local stereoelectronic effects, which in turn dictate peptide conformation. researchgate.net For example, fluorination can alter the cis-trans isomerization of proline-containing peptide bonds and stabilize specific secondary structures like β-turns or helices. acs.orgrsc.org
Studies on fluorinated peptides have shown that strategic placement of fluorine can control the conformation of a β-peptide bond. researchgate.net A fluorine atom positioned alpha to a carbonyl group tends to adopt an antiperiplanar conformation, while a fluorine atom beta to an amide nitrogen favors a gauche conformation. researchgate.net These conformational preferences can be exploited to design peptides with specific, predictable shapes, which is critical for their biological function. documentsdelivered.com Furthermore, the fluorine atom can serve as a sensitive reporter for 19F Nuclear Magnetic Resonance (NMR) studies, allowing for detailed investigation of protein and peptide conformation, dynamics, and interactions. nih.govacs.org
Studies on Protein-Ligand Interactions
Fluorine is a valuable element in the design of ligands for studying protein-ligand interactions. nih.govnih.gov Although it is a weak hydrogen bond acceptor, its presence can significantly modulate the binding affinity and specificity of a ligand. nih.govresearchgate.net A compound like this compound, or a derivative, can be used as a molecular probe to map the binding pockets of enzymes or receptors.
Computational and Mechanistic Studies in Biological Systems
Computational methods are essential for understanding the complex effects of fluorination in biological contexts. nih.govacs.org Molecular simulations provide insights into how a compound like this compound interacts with its environment at an atomic level. These studies help rationalize experimental observations and guide the design of new fluorinated molecules with desired properties.
Key areas of computational investigation include:
Force Field Development: Accurate molecular mechanics force fields are crucial for simulating fluorinated compounds. These force fields must correctly model the unique electronic properties of the carbon-fluorine bond. nih.gov
Binding Free Energy Calculations: Methods like quantum mechanics/molecular mechanics (QM/MM) and free energy perturbation (FEP) are used to predict the binding affinity of fluorinated ligands to their protein targets. nih.govacs.org These calculations can dissect the energetic contributions to binding, including enthalpy and entropy. acs.org
Analysis of Water Networks: Simulations can reveal how fluorinated ligands perturb the structure and dynamics of water molecules in a binding site, which is often a key determinant of binding affinity. nih.govacs.org
Conformational Analysis: Enhanced sampling molecular dynamics techniques can explore the conformational space of fluorinated peptides, helping to explain how fluorination influences their structure and flexibility. documentsdelivered.com
These computational approaches have been instrumental in explaining phenomena such as enthalpy-entropy compensation in fluorinated ligand binding and have shown that fluorine substituents can stabilize a ligand-protein complex by structuring water networks, even without direct contact with the protein. nih.govacs.org
Molecular Docking and Dynamics Simulations for Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations would be a primary step in identifying potential protein targets. This process involves generating a three-dimensional structure of the compound and fitting it into the binding site of a known or predicted biological target. The scoring functions used in docking algorithms then estimate the binding affinity, providing a rank-ordered list of potential targets.
Following initial docking predictions, molecular dynamics (MD) simulations can offer a more detailed view of the interactions between this compound and a potential target protein. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the specific atomic interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For this compound, the fluorine atom and the carboxylic acid group would be of particular interest in these simulations, as they are likely to be key contributors to binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. To perform a QSAR study involving this compound, a dataset of structurally similar compounds with their corresponding measured biological activities would be required.
The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic properties. A mathematical model is then developed to correlate these descriptors with the observed biological activity. This model can subsequently be used to predict the activity of new, untested compounds, including other derivatives of this compound. This approach can guide the synthesis of more potent and selective analogs.
Pharmacophore Mapping for Activity Trends
Pharmacophore mapping is another crucial computational tool in drug design. A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. These features typically include hydrogen bond donors and acceptors, hydrophobic centers, and charged groups.
For this compound, a pharmacophore model could be generated based on its three-dimensional structure and the presumed key interaction points: the carboxylic acid group (potential hydrogen bond donor and acceptor, and negatively charged at physiological pH), the fluorine atom (a weak hydrogen bond acceptor), and the isobutyl group (a hydrophobic feature). By comparing this pharmacophore to those of known active compounds for a particular target, researchers can hypothesize potential mechanisms of action and design new molecules with improved activity.
Elucidation of Biological Mechanism of Action
Determining the biological mechanism of action of a compound like this compound involves a combination of computational predictions and experimental validation. The initial computational studies, such as molecular docking and pharmacophore mapping, can generate hypotheses about potential protein targets.
These hypotheses would then need to be tested experimentally. This could involve a variety of in vitro assays, such as enzyme inhibition assays or receptor binding assays, using the predicted target proteins. For example, if docking studies suggest that this compound binds to a particular enzyme, experiments would be conducted to measure the compound's ability to inhibit the activity of that enzyme. Further studies in cell-based models and eventually in vivo models would be necessary to confirm the mechanism of action and to understand the physiological effects of the compound.
Broader Academic Research Implications and Future Directions
Role as Versatile Building Blocks in Advanced Chemical Synthesis
In the field of synthetic chemistry, the utility of a molecule is often measured by its ability to serve as a synthon—a component that can be reliably incorporated into larger, more complex structures. 2-Fluoro-4-methylpentanoic acid exemplifies this principle, offering chemists a tool to introduce specific stereochemical and electronic properties into a target molecule.
Synthesis of Complex Organic Molecules
The 4-methylpentanoic acid scaffold, derived from the amino acid L-leucine, is a common motif in natural products and synthetic molecules. Research has demonstrated the use of this scaffold in creating elaborate molecular architectures. For instance, derivatives such as (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl) pentanoic acid have been synthesized and used as key intermediates in Knoevenagel condensation reactions to produce complex heterocyclic compounds with potential antibacterial activities.
Development of Functional Materials and Polymers
While specific examples detailing the polymerization of this compound are not prevalent, the broader class of fluorinated carboxylic acids is recognized for its potential in materials science. Fluorinated building blocks are known for their good heat resistance and chemical stability alfa-chemistry.com. These properties are highly desirable in the development of advanced polymers and functional materials.
The potential applications for this compound in this domain are twofold:
As a Monomer: It could be used in condensation polymerization to create novel fluorinated polyesters or polyamides. The presence of the fluorine atom in the polymer backbone would be expected to impart unique characteristics such as low surface energy (hydrophobicity and oleophobicity), enhanced thermal stability, and chemical inertness.
As a Surface Modifier: Fluorinated carboxylic acids are used to functionalize polymer surfaces, covalently attaching to create a "monolayer" that alters surface properties like wettability and adhesion utoronto.ca. This compound could be grafted onto the surface of other materials to create highly water-repellent or chemically resistant coatings.
The combination of the isobutyl side chain and the alpha-fluoro atom could lead to materials with tailored physical properties, such as specific glass transition temperatures or degrees of crystallinity.
Contributions to Medicinal Chemistry Research
The use of organofluorine compounds in pharmaceuticals is a well-established and growing field. The strategic placement of fluorine can dramatically improve a drug candidate's metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable precursor in this endeavor, contributing to multiple stages of the drug discovery process.
Design of Novel Lead Compounds
In drug discovery, a "lead compound" is a molecule that shows a desired biological activity and serves as the starting point for chemical modifications to create a viable drug. The synthetic strategy based on the use of fluorinated building blocks remains the dominating approach for discovering new lead compounds.
This compound is an ideal building block for this purpose. Its structure is related to the amino acid leucine (B10760876), a common component of peptides and proteins. By incorporating this fluorinated analog into a peptide or small molecule, medicinal chemists can create novel compounds that interact differently with biological targets like enzymes or receptors. The fluorine atom can act as a bioisostere of a hydrogen atom or a hydroxyl group, maintaining a similar size but altering local electronic properties, which can lead to improved binding or selectivity.
| Research Stage | Role of this compound | Desired Outcome |
| Hit-to-Lead | Incorporation into initial "hit" molecules. | Generation of novel lead compounds with improved potency and initial drug-like properties. |
| Lead Optimization | Used to synthesize analogs of a lead compound. | Fine-tuning of biological activity, metabolic stability, and pharmacokinetic profile. |
Structure-Activity Relationship (SAR) Studies for Biological Modulators
By synthesizing a series of analogs where this compound is incorporated, researchers can systematically probe the active site of a biological target. The key questions that can be answered using this building block in SAR studies are summarized below.
| SAR Question | How this compound provides answers |
| Steric Requirements | The fluorine atom is only slightly larger than hydrogen, allowing it to probe spaces in a binding pocket that cannot tolerate larger groups. |
| Electronic Environment | The strong electron-withdrawing nature of fluorine can alter hydrogen bonding networks and other electrostatic interactions with the target protein. |
| Metabolic Stability | The carbon-fluorine bond is very strong. Replacing a metabolically labile C-H bond with a C-F bond at the alpha-position can block metabolic oxidation, increasing the compound's half-life. |
This systematic approach allows for the identification of a pharmacophore—the essential features of a molecule required for biological activity—and guides the design of more potent and selective modulators.
Rational Drug Design Principles
Rational drug design is an inventive process of creating new medicines based on a deep understanding of the biological target. This process follows a design-synthesize-test-analyze cycle to iteratively improve the properties of a drug candidate.
This compound is a valuable tool within this framework. Its use aligns with several key principles of rational drug design:
Bioisosterism: The fluorine atom serves as a bioisostere for other atoms or groups, allowing chemists to modulate a molecule's physicochemical properties (like acidity or lipophilicity) while retaining its essential shape for target binding.
Structure-Based Design: When the three-dimensional structure of a target protein is known, this compound can be used to design molecules that form specific, favorable interactions (e.g., hydrogen bonds or dipole interactions) within the active site, leading to higher potency and selectivity.
By providing a reliable method to introduce a fluorine atom at a specific chiral center, this compound enables medicinal chemists to apply these design principles with precision, accelerating the journey from an initial concept to a potential preclinical candidate.
Radiopharmaceutical Development and Imaging Research
The introduction of fluorine into biologically active molecules represents a significant strategy in the development of probes for medical imaging. The unique properties of the fluorine-18 (¹⁸F) isotope, including its convenient half-life and low positron energy, make it ideal for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in oncology and neuroscience. Research into fluorinated carboxylic acids, such as analogs of this compound, is driven by the goal of creating novel radiotracers that can visualize and quantify metabolic processes in vivo.
Preclinical research has focused on developing ¹⁸F-labeled analogs of amino acids and fatty acids to target the altered metabolism of cancer cells. A notable example is the development of 2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe), a novel α,α-disubstituted amino acid-based tracer designed for brain tumor imaging. nih.govnih.gov The rationale for its development was to create a tracer with a longer alkyl side chain compared to previous compounds, aiming to enhance its transport into the brain via the system L amino acid transporter, which is often upregulated in gliomas. nih.gov
The radiosynthesis of both (R)- and (S)-enantiomers of [¹⁸F]FAMPe has been achieved with good radiochemical yields (24–52%) and high radiochemical purity (>99%). nih.govnih.gov Preclinical evaluation in mouse models of glioblastoma demonstrated favorable properties for tumor imaging. nih.gov Small animal PET/CT studies revealed that both enantiomers could visualize intracranial tumors, with the (S)-enantiomer showing higher tumor uptake and more persistent accumulation compared to the (R)-enantiomer. nih.gov These findings position (S)-[¹⁸F]FAMPe as a promising new tracer for tumor imaging, potentially serving as a lead compound for the development of optimized imaging agents targeting amino acid transport systems. nih.gov
Table 1: Summary of Preclinical PET Imaging Studies with Radiolabeled Amino Acid Analogs
| Tracer | Animal Model | Key Findings | Reference |
|---|---|---|---|
| (S)-[¹⁸F]FAMPe | Mouse DBT glioblastoma model | Higher tumor uptake and tumor-to-brain ratios compared to the (R)-enantiomer and the established tracer (S)-[¹⁸F]FET. nih.govnih.gov | nih.govnih.gov |
| (R)-[¹⁸F]FAMPe | Mouse DBT glioblastoma model | Good tumor imaging properties, but lower tumor uptake compared to the (S)-enantiomer. nih.gov | nih.gov |
| [¹⁸F]FAMP | Rat 9L gliosarcoma model | Demonstrated a high tumor to normal brain radioactivity ratio of 36:1 at 60 minutes post-injection. nih.govresearchgate.net | nih.govresearchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
The assessment of fluorinated analogs as metabolic tracers involves understanding their interaction with cellular transport mechanisms and metabolic pathways. For amino acid-based tracers like [¹⁸F]FAMPe, research has focused on their utility as probes for amino acid transport systems that are overexpressed in cancer cells. In vitro uptake assays using mouse DBT glioma cells showed that (S)-[¹⁸F]FAMPe is transported into cells partly through the sodium-independent system L transporters. nih.govnih.gov This is a crucial finding, as system L is known to transport large neutral amino acids and is upregulated in many types of cancer, including brain tumors. nih.gov
Further studies have compared the uptake mechanisms of different fluorinated amino acid analogs. For instance, 2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP) and 3-[¹⁸F]fluoro-2-methyl-2-(methylamino)propanoic acid ([¹⁸F]N-MeFAMP) were identified as substrates for the A-type amino acid transport system in 9L gliosarcoma cells. nih.govresearchgate.net System A transporters are also of interest as they can concentrate substrates intracellularly, which can lead to higher and more sustained uptake in tumors, a desirable characteristic for an imaging agent. nih.gov The ability to design tracers with varying selectivity for different transport systems (System L vs. System A) allows for a more nuanced investigation of tumor metabolism. nih.gov
Beyond amino acids, research is also exploring fluorinated fatty acid analogs as tracers for aberrant lipid metabolism in cancer. researchgate.net For example, 3-(¹⁸F-fluoro)-2,2-dimethylpropionic acid ((¹⁸F)FPIA) has been designed to probe fatty acid oxidation pathways. researchgate.net Preclinical studies with such tracers in various tumor models help to elucidate the metabolic phenotype of different cancers, which can have implications for diagnosis and therapy selection. researchgate.net
Table 2: Comparison of Metabolic Tracer Characteristics in Preclinical Cancer Models
| Tracer | Primary Transport System(s) | Cancer Model | Key Characteristic | Reference |
|---|---|---|---|---|
| (S)-[¹⁸F]FAMPe | System L, other non-system A transporters | Mouse DBT glioma | Higher tumor-to-brain ratios compared to (S)-[¹⁸F]FET. nih.govnih.gov | nih.govnih.gov |
| [¹⁸F]FAMP | System A | 9L gliosarcoma | Good substrate for A-type transport. nih.govresearchgate.net | nih.govresearchgate.net |
| [¹⁸F]N-MeFAMP | System A | 9L gliosarcoma | Higher specificity for A-type transport than [¹⁸F]FAMP. nih.govresearchgate.net | nih.govresearchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Theoretical and Methodological Advancements in Fluorine Chemistry
The synthesis of specifically fluorinated molecules like this compound relies on the continuous advancement of methods in fluorine chemistry. The introduction of fluorine into an organic molecule is challenging due to the high reactivity of many fluorinating agents and the need for precise control over regioselectivity and stereoselectivity. google.com
Historically, the formation of carbon-fluorine bonds has been approached through nucleophilic and electrophilic fluorination strategies. google.com Nucleophilic fluorination, often employing reagents like diethylaminosulfur trifluoride (DAST), can convert alcohols to their corresponding fluorinated analogs. google.comethz.ch However, these reagents can be toxic and may lead to side reactions. google.com Electrophilic fluorination, using reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, typically reacts with carbanions and is often used for synthesizing α-fluorinated carbonyl compounds. google.comnih.gov
Recent advancements have focused on developing milder, more selective, and more versatile fluorination methods. This includes the development of new catalytic systems and reagents. researchgate.net For instance, methods for the decarboxylative fluorination of carboxylic acids have been developed, providing a direct route to alkyl fluorides from readily available starting materials. google.com These modern synthetic methodologies are crucial for accessing complex fluorinated structures, including the enantiomerically pure forms of compounds like this compound, which are essential for studying their biological activity. ethz.ch The ability to selectively introduce fluorine atoms allows chemists to fine-tune the physicochemical properties of molecules, such as lipophilicity and metabolic stability, which is of paramount importance in drug design and the development of imaging agents. acs.org
Emerging Research Frontiers for this compound and Fluorinated Analogs
The future research landscape for this compound and its fluorinated analogs is expanding, driven by their potential applications in both medicine and chemical biology. A significant frontier lies in the continued design and synthesis of novel fluorinated amino acid and fatty acid analogs for PET imaging. The success of tracers like (S)-[¹⁸F]FAMPe in preclinical brain tumor models encourages the development of new probes with even greater selectivity for specific cancer-related transporters, potentially enabling earlier and more accurate diagnoses. nih.gov
Beyond oncology, there is growing interest in using these metabolic tracers to study other diseases characterized by altered metabolism, such as neurodegenerative disorders and cardiovascular disease. Fluorinated analogs could serve as powerful tools to investigate disease mechanisms and monitor response to therapy in these contexts. For example, PET imaging with specific metabolic tracers could provide insights into the metabolic dysregulation that occurs in Alzheimer's disease or in ischemic heart tissue.
Another emerging area is the use of fluorinated molecules in ¹⁹F Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI). The unique NMR properties of the fluorine nucleus allow for highly specific detection with no background signal in biological systems. This opens up the possibility of using compounds like this compound as non-radioactive probes to study metabolism and enzyme kinetics in vitro and in vivo.
Furthermore, the incorporation of fluorinated building blocks into peptides and other bioactive molecules is a burgeoning field. acs.org The strategic placement of fluorine can alter the conformation, stability, and binding affinity of these molecules, offering a way to create novel therapeutics with improved pharmacological profiles. acs.org The continued exploration of the biosynthesis of organofluorine compounds in nature may also provide new enzymatic tools and pathways for producing complex fluorinated molecules through synthetic biology approaches. rsc.org
Q & A
Q. What are the key synthetic routes for preparing 2-Fluoro-4-methylpentanoic acid, and how do reaction conditions influence fluorination efficiency?
Methodological Answer: Fluorination at the 2-position of the pentanoic acid backbone can be achieved via nucleophilic or electrophilic fluorination. For example:
- Electrophilic Fluorination : Use Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in aprotic solvents (e.g., DMF) at 0–40°C to introduce fluorine selectively. Monitor reaction progress via <sup>19</sup>F NMR to avoid over-fluorination .
- Nucleophilic Substitution : Replace a hydroxyl or halogen group at the 2-position using KF or tetrabutylammonium fluoride (TBAF) under anhydrous conditions. Optimize stoichiometry to minimize side-product formation (e.g., elimination reactions) .
Key Variables : Temperature, solvent polarity, and fluoride source purity critically impact yield. For example, TBAF in THF at −20°C reduces racemization in chiral intermediates .
Q. How can researchers optimize purification techniques for this compound to achieve high purity (>98%)?
Methodological Answer:
- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to exploit differences in solubility between the target compound and impurities. Pre-purify via acid-base extraction (e.g., aqueous NaHCO3 wash) to remove unreacted precursors .
- Chromatography : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA) for analytical-scale separation. For preparative-scale, use flash chromatography with silica gel and ethyl acetate/hexane (1:4 ratio) .
- Distillation : If the compound is thermally stable, fractional distillation under reduced pressure (e.g., 0.1 mmHg) can isolate the product .
Advanced Research Questions
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?
Methodological Answer:
- Chiral Auxiliaries : Temporarily introduce a chiral group (e.g., Evans oxazolidinone) at the carboxylate to control stereochemistry during fluorination. Remove the auxiliary via hydrolysis under mild acidic conditions .
- Asymmetric Catalysis : Use chiral palladium or organocatalysts (e.g., Cinchona alkaloids) to enantioselectively install fluorine. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .
- Low-Temperature Reactions : Conduct fluorination below −30°C to slow racemization kinetics. For example, use NFSI in dichloromethane at −40°C .
Q. How do isotopic labeling (e.g., deuterium at specific positions) aid in metabolic studies of this compound?
Methodological Answer:
- Deuterium Labeling : Synthesize deuterated analogs (e.g., 4-methyl-d3) via acid-catalyzed H/D exchange in D2O or using deuterated methyl Grignard reagents. Use LC-MS/MS to track metabolic stability and identify hydroxylation/oxidation sites .
- Tracer Studies : Administer <sup>13</sup>C-labeled this compound to cell cultures and analyze isotopic enrichment in downstream metabolites (e.g., TCA cycle intermediates) via NMR or high-resolution mass spectrometry .
Q. How can researchers resolve contradictory spectral data (e.g., <sup>1</sup>H vs. <sup>19</sup>F NMR) for structural confirmation?
Methodological Answer:
- Multi-Nuclear NMR : Compare <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra to confirm substituent positions. For example, <sup>19</sup>F coupling with adjacent protons (e.g., JHF ≈ 48 Hz) confirms fluorine placement at the 2-position .
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water. Resolve ambiguities in stereochemistry by analyzing bond angles and torsional strain .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Disposal : Collect fluorinated waste separately in designated containers. Neutralize acidic residues with sodium bicarbonate before disposal .
- Spill Management : Absorb spills with vermiculite, seal in chemical-resistant bags, and label for professional hazardous waste processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
